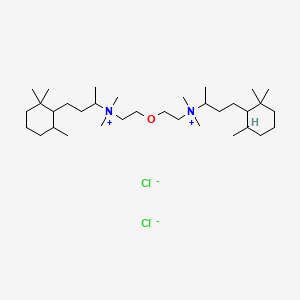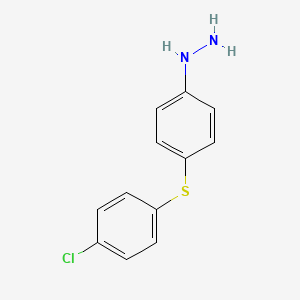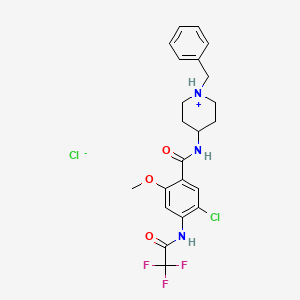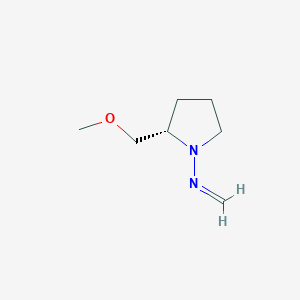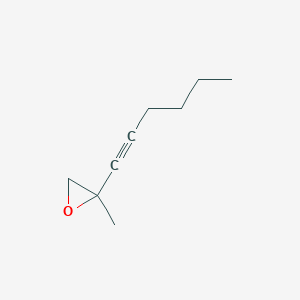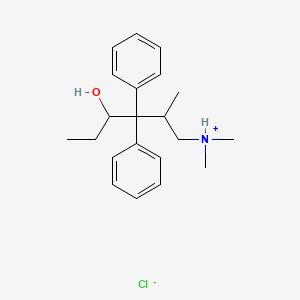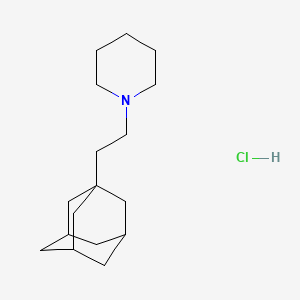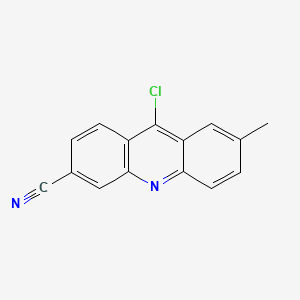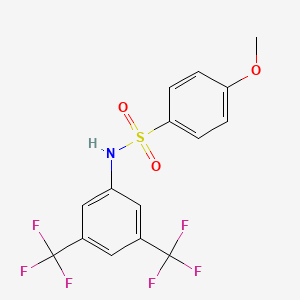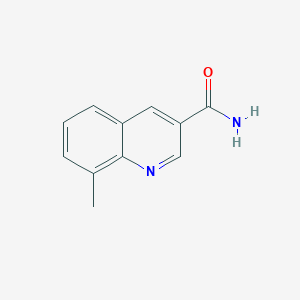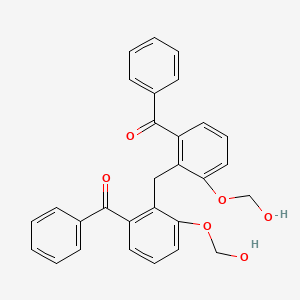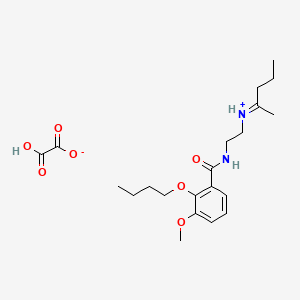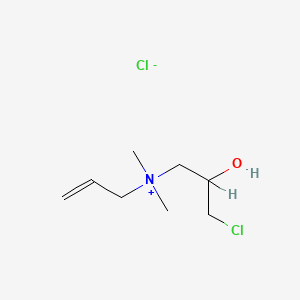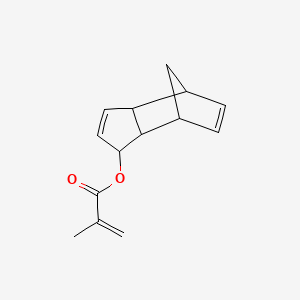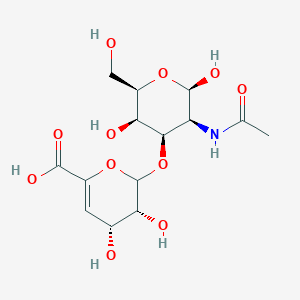
Chondroitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chondroitin is a naturally occurring glycosaminoglycan found in connective tissues, particularly in cartilage. It is composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound sulfate, a derivative of this compound, is commonly used as a dietary supplement to treat osteoarthritis due to its potential to improve joint function and reduce pain .
準備方法
Synthetic Routes and Reaction Conditions: Chondroitin can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the extraction of this compound sulfate from animal cartilage, such as bovine trachea or shark cartilage. The extraction process typically involves enzymatic digestion using proteolytic enzymes like papain or trypsin, followed by purification steps to isolate the this compound sulfate .
Industrial Production Methods: Industrial production of this compound sulfate often relies on microbial fermentation. Microorganisms such as Escherichia coli and Bacillus subtilis can be genetically engineered to produce this compound. The fermentation process involves culturing these microorganisms in a controlled environment, followed by extraction and purification of the this compound sulfate .
化学反応の分析
Types of Reactions: Chondroitin undergoes various chemical reactions, including sulfation, desulfation, and depolymerization. Sulfation involves the addition of sulfate groups to the hydroxyl groups of this compound, enhancing its biological activity. Desulfation, on the other hand, removes these sulfate groups, altering its properties .
Common Reagents and Conditions: Common reagents used in the sulfation of this compound include sulfur trioxide-pyridine complex and chlorosulfonic acid. These reactions are typically carried out under controlled conditions to ensure the desired degree of sulfation. Depolymerization of this compound can be achieved using enzymes such as chondroitinase, which cleaves the glycosidic bonds .
Major Products Formed: The major products formed from these reactions include various sulfated derivatives of this compound, such as this compound-4-sulfate and this compound-6-sulfate. These derivatives exhibit different biological activities and are used in various applications, including pharmaceuticals and nutraceuticals .
科学的研究の応用
Chondroitin has a wide range of scientific research applications. In medicine, it is used as a symptomatic slow-acting drug for osteoarthritis, providing pain relief and improving joint function. It also exhibits anti-inflammatory properties and has been studied for its potential in treating other conditions such as coronary artery disease and diabetes .
In biology, this compound sulfate is used as a biomarker for various diseases and as a component in tissue engineering and regenerative medicine. Its ability to form hydrogels makes it suitable for drug delivery systems and wound healing applications .
In the industrial sector, this compound sulfate is used in the production of biomaterials and functional foods. Its unique properties, such as high viscosity and water retention, make it an excellent additive in cosmetics and personal care products .
作用機序
Chondroitin exerts its effects through multiple mechanisms. It is a major component of the extracellular matrix, providing structural support to tissues. This compound sulfate stimulates the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining cartilage integrity. It also inhibits the activity of enzymes that degrade cartilage, such as metalloproteinases, and reduces the production of inflammatory mediators .
類似化合物との比較
Chondroitin is often compared with other glycosaminoglycans, such as glucosamine and hyaluronic acid. While glucosamine is a precursor for the synthesis of glycosaminoglycans, this compound is a more complex molecule with additional sulfate groups that enhance its biological activity. Hyaluronic acid, on the other hand, is a non-sulfated glycosaminoglycan with unique properties, such as high water retention and viscoelasticity .
Similar compounds to this compound include dermatan sulfate and keratan sulfate. Dermatan sulfate is structurally similar to this compound sulfate but contains iduronic acid instead of glucuronic acid. Keratan sulfate, found in cartilage and cornea, has a different disaccharide composition and is less sulfated compared to this compound sulfate .
Conclusion
This compound is a versatile compound with significant applications in medicine, biology, and industry. Its unique chemical structure and biological properties make it a valuable component in various therapeutic and industrial products. Ongoing research continues to explore its potential in new applications and improve its production methods.
特性
CAS番号 |
9007-27-6 |
|---|---|
分子式 |
C14H21NO11 |
分子量 |
379.32 g/mol |
IUPAC名 |
(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1 |
InChIキー |
DLGJWSVWTWEWBJ-HGGSSLSASA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


